1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine
Description
1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine (CAS: 1708400-87-6) is a heterocyclic compound featuring a 1,2,3-triazole core substituted with an amine group at position 4 and a (3-chloropyridin-4-yl)methyl group at position 1. Its molecular formula is C₉H₉ClN₄ (molecular weight: 224.65 g/mol) . The chlorine atom on the pyridine ring and the triazole-amine backbone contribute to its electronic and steric properties, making it a candidate for agrochemical or pharmaceutical applications.
Properties
Molecular Formula |
C8H8ClN5 |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
1-[(3-chloropyridin-4-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H8ClN5/c9-7-3-11-2-1-6(7)4-14-5-8(10)12-13-14/h1-3,5H,4,10H2 |
InChI Key |
QRUDKMCKGDGTIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CN2C=C(N=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click” reaction. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The chloropyridine moiety can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the chloropyridine moiety.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the chloropyridine moiety.
Scientific Research Applications
1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring and chloropyridine moiety can bind to enzymes or receptors, inhibiting their activity or altering their function. This can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Triazole Ring
Triazole Derivatives with Aryl/Alkyl Substituents
Key Observations :
Functional Group Modifications
Amine vs. Nitro or Ester Groups
Key Observations :
Physicochemical Comparisons
Key Observations :
- The chloropyridyl group in the target compound provides moderate lipophilicity, making it suitable for both aqueous and lipid environments.
Biological Activity
1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine is a compound belonging to the triazole family, characterized by its unique structural features that combine a triazole ring with a chloropyridine moiety. This combination has been linked to various biological activities, including antibacterial, antifungal, and anticancer properties. The compound's molecular formula is , and it has garnered attention in medicinal chemistry for its potential therapeutic applications.
Synthesis
The synthesis of 1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine typically involves cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition. This method allows for the formation of the triazole ring through the reaction of an azide with an alkyne. The chloropyridine moiety can be introduced via nucleophilic substitution reactions. Various synthetic routes have been explored to optimize yield and purity, which are crucial for subsequent biological evaluations .
Antimicrobial Activity
Research indicates that 1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine exhibits significant antimicrobial properties. Triazole derivatives are known to inhibit cytochrome P450 enzymes in fungi, making them effective against fungal infections. Studies have shown that compounds with similar structures can effectively inhibit growth against a range of bacteria and fungi, including Staphylococcus aureus and Candida albicans .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Candida albicans | Inhibition observed |
| Escherichia coli | Moderate activity |
| Pseudomonas aeruginosa | Variable activity |
Anticancer Activity
The anticancer potential of 1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine has been highlighted through various studies. Compounds in the triazole class have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The presence of the chloropyridine moiety may enhance its interaction with biological targets involved in cancer progression .
The mechanism of action for 1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine involves binding to specific enzymes or receptors within microbial cells or cancer cells. This binding can inhibit critical biological pathways necessary for cell survival and replication. For instance, triazole compounds often interfere with fungal sterol biosynthesis by inhibiting lanosterol demethylase, a key enzyme in the ergosterol biosynthetic pathway .
Case Studies
Several studies have evaluated the biological activity of triazole derivatives similar to 1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine:
- Antifungal Study : A study demonstrated that triazole derivatives exhibited potent antifungal activity against Candida albicans, with IC50 values significantly lower than traditional antifungals .
- Anticancer Evaluation : Another research focused on a series of triazole compounds showed promising results in inhibiting tumor growth in vitro and in vivo models. The study highlighted that modifications on the triazole ring could enhance anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
